

Application Notes and Protocols for Fura-5F AM Loading in Cultured Cells

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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

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Introduction

Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). As a derivative of Fura-2, Fura-5F possesses a lower affinity for Ca^{2+} , with a dissociation constant (K_d) of approximately 400 nM, making it well-suited for studying cellular processes involving higher calcium transients.[1][2] The acetoxymethyl (AM) ester group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of the dye, Fura-5F, in the cytoplasm.[3] This ratiometric dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca^{2+} , allowing for accurate and reliable measurements of $[Ca^{2+}]_i$ that are largely independent of dye concentration, cell thickness, and photobleaching.[4]

Principle of Ratiometric Calcium Measurement with Fura-5F

Fura-5F exhibits distinct excitation wavelengths depending on its calcium-bound state. The Ca^{2+} -bound form has an excitation maximum at approximately 336 nm, while the Ca^{2+} -free form is maximally excited at around 363 nm.[2] Both states have an emission maximum near 512 nm.[2] By measuring the ratio of the fluorescence intensity at these two excitation wavelengths (340 nm and 380 nm are commonly used instrument filter sets), the intracellular

calcium concentration can be precisely calculated. This ratiometric approach minimizes variability due to uneven dye loading and leakage.[4][5]

Experimental Protocols

I. Reagent Preparation

A. Fura-5F AM Stock Solution (1-5 mM)

- Prepare a stock solution of **Fura-5F AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]
- For a 1 mM stock solution, dissolve 50 µg of **Fura-5F AM** in 49.7 µL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at $\leq -20^{\circ}\text{C}$, protected from light.[4]

B. Pluronic™ F-127 Stock Solution (10% w/v)

- Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the lipophilic **Fura-5F AM** in aqueous media.
- Dissolve 1 g of Pluronic™ F-127 in 10 mL of deionized water.
- Warm the solution to approximately 40°C and vortex to fully dissolve.
- Store at room temperature.

C. Probenecid Stock Solution (250 mM)

- Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[6]
- To prepare a 250 mM stock solution, dissolve 71.3 mg of probenecid in 1 mL of 1 M NaOH.
- Adjust the pH to 7.4 with HEPES and bring the final volume to 10 mL with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

- Store at 4°C.

D. Physiological Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

A common buffer for these experiments is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. The buffer should be serum-free and at room temperature before use.

II. Fura-5F AM Loading Protocol for Cultured Cells

This protocol provides a general guideline; optimal conditions (dye concentration, incubation time, and temperature) should be determined empirically for each cell type and experimental setup.

- Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture them to the desired confluency (typically 70-90%).
- Prepare Loading Buffer:
 - For a final **Fura-5F AM** concentration of 2-5 μ M, dilute the **Fura-5F AM** stock solution into the physiological buffer.
 - Add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
 - If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.
 - Vortex the loading buffer thoroughly before use.
- Cell Loading:
 - Remove the culture medium from the cells.
 - Wash the cells once with the physiological buffer.
 - Add the prepared loading buffer to the cells.
 - Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time can vary between cell types.[\[4\]](#)

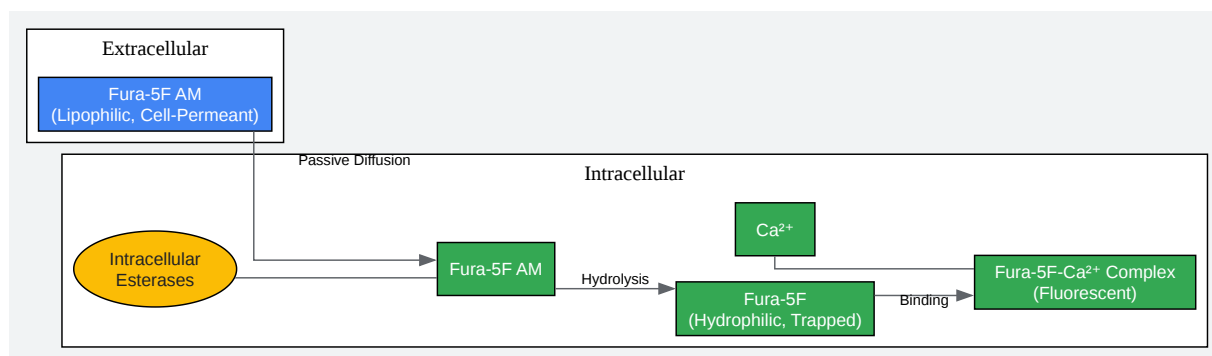
- De-esterification:
 - After the loading incubation, remove the loading buffer.
 - Wash the cells twice with the physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.
 - Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4][7] This step is critical for a full Ca^{2+} -sensitive fluorescence response.
- Calcium Measurement:
 - Mount the coverslip or dish onto the microscope stage.
 - Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
 - The ratio of the fluorescence intensities (F_{340}/F_{380}) is then used to calculate the intracellular calcium concentration.

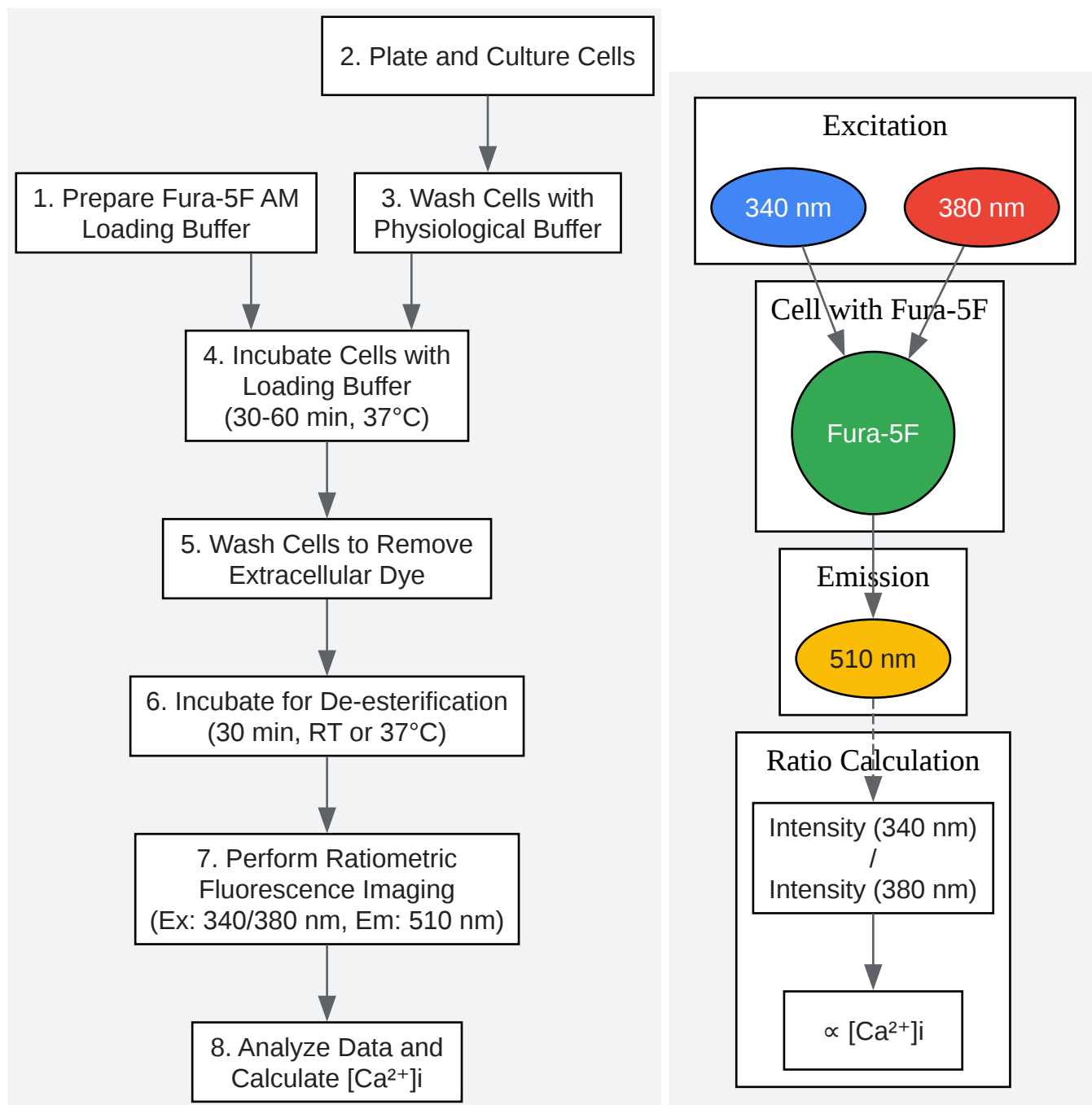
Data Presentation

Parameter	Value	Reference
Fura-5F AM		
Ca ²⁺ Dissociation Constant (Kd)	~400 nM	[1]
Excitation Wavelength (Ca ²⁺ -bound)	~336 nm	[2]
Excitation Wavelength (Ca ²⁺ -free)	~363 nm	[2]
Emission Wavelength	~512 nm	[2]
Stock Solutions		
Fura-5F AM in DMSO	1-5 mM	[4]
Pluronic™ F-127	10% (w/v)	
Probenecid	250 mM	
Working Concentrations		
Fura-5F AM	1-10 µM (typically 2-5 µM)	
Pluronic™ F-127	0.02-0.04%	
Probenecid	1-2.5 mM	[6]
Incubation Parameters		
Loading Time	30-60 minutes	[4]
Loading Temperature	37°C	[4]
De-esterification Time	30 minutes	[4][7]
De-esterification Temperature	Room Temperature or 37°C	[4]

Visualizations

Fura-5F AM Mechanism of Action





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